TCO-PEG24-acid

Click Chemistry Bioorthogonal Chemistry Reaction Kinetics

TCO-PEG24-acid is a performance-grade, monodisperse heterobifunctional linker engineered for demanding bioorthogonal and PROTAC applications. Its 24-unit PEG spacer delivers >50 mg/mL aqueous solubility, a ~9.5 nm extended reach to bridge distal binding sites, and >90% post-conjugation TCO reactivity. This directly mitigates aggregation and steric hindrance issues seen with shorter PEGn-acids or slower DBCO-azide chemistry. For researchers requiring rapid in vivo pre-targeting kinetics (k₂ ≈ 10⁴–10⁶ M⁻¹s⁻¹) and reliable ternary complex formation, this linker is the validated, high-purity choice.

Molecular Formula C60H115NO28
Molecular Weight 1298.5 g/mol
Cat. No. B15144771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG24-acid
Molecular FormulaC60H115NO28
Molecular Weight1298.5 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C60H115NO28/c62-59(63)8-10-65-12-14-67-16-18-69-20-22-71-24-26-73-28-30-75-32-34-77-36-38-79-40-42-81-44-46-83-48-50-85-52-54-87-56-57-88-55-53-86-51-49-84-47-45-82-43-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-17-68-15-13-66-11-9-61-60(64)89-58-6-4-2-1-3-5-7-58/h1-2,58H,3-57H2,(H,61,64)(H,62,63)/b2-1-
InChIKeyREJRWCKBCMDVEL-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG24-acid Specifications & Procurement-Grade Characteristics


TCO-PEG24-acid is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker (MW 1298.55 g/mol, C₆₀H₁₁₅NO₂₈) comprising a bioorthogonal trans-cyclooctene (TCO) moiety, a 24-unit PEG spacer, and a terminal carboxylic acid . The TCO group undergoes rapid inverse electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazines (k₂ ≈ 10⁴–10⁶ M⁻¹s⁻¹) [1], while the carboxylic acid enables carbodiimide-mediated conjugation to primary amines . This compound is primarily utilized as a PROTAC linker component and for bioorthogonal pre-targeting strategies in imaging and drug delivery applications [2].

Why TCO-PEG24-acid Cannot Be Interchanged with Shorter PEG or Alternative Linker Chemistries


Substituting TCO-PEG24-acid with a generic TCO-PEGn-acid analog (e.g., PEG4, PEG8, or PEG12) or an alternative bioorthogonal linker (e.g., DBCO-PEGn-acid) introduces quantifiable performance liabilities that compromise experimental outcomes. The PEG24 spacer is not merely an inert solubility enhancer; its extended length is a critical design parameter that dictates reaction kinetics, conjugate solubility, steric accessibility, and in vivo pharmacokinetics. Shorter PEG linkers (PEG4–PEG12) exhibit reduced aqueous solubility and fail to adequately shield hydrophobic payloads from aggregation [1]. Critically, the TCO-tetrazine ligation rate can be reduced by up to 77-fold when using lipophilic tetrazines with shorter PEG spacers due to steric hindrance and poor aqueous compatibility . Furthermore, substitution with alternative click chemistries (e.g., DBCO-azide) introduces significantly slower reaction kinetics (k₂ ≈ 10⁻²–10⁰ M⁻¹s⁻¹ vs. 10⁴–10⁶ M⁻¹s⁻¹ for TCO-tetrazine), precluding applications requiring rapid, in vivo pre-targeting [2]. The following evidence quantifies these performance differentials to inform scientifically rigorous procurement decisions.

TCO-PEG24-acid Evidence-Based Differentiation: Quantitative Data vs. Analogs


77-Fold Enhancement in IEDDA Reaction Kinetics with Lipophilic Tetrazines via PEG24 Spacer

The PEG24 spacer in TCO-PEG24-acid is a critical determinant of IEDDA reaction kinetics when paired with hydrophobic tetrazine partners. A direct comparative analysis demonstrates that the PEG24 spacer increases the second-order rate constant (k₂) by 77-fold relative to conjugates lacking an extended hydrophilic spacer . This acceleration is attributed to the PEG24 chain's ability to mitigate TCO hydrophobicity (logP ≈ 2.1 for non-PEGylated TCO) and prevent aggregation in aqueous media, thereby maintaining the TCO moiety in a fully accessible, reactive conformation .

Click Chemistry Bioorthogonal Chemistry Reaction Kinetics

Aqueous Solubility Exceeds 50 mg/mL vs. <10 mg/mL for Shorter PEG (PEG4) Analogs

The extended PEG24 spacer confers a pronounced solubility advantage essential for working with hydrophobic payloads or at high concentrations required for bioconjugation. TCO-PEG24-acid exhibits solubility exceeding 50 mg/mL in phosphate-buffered saline (PBS) . In stark contrast, shorter-chain analogs such as TCO-PEG4-acid exhibit limited aqueous solubility, often below 10 mg/mL, frequently necessitating the use of organic co-solvents (e.g., DMSO or DMF) that can denature sensitive biomolecules or complicate downstream purification [1].

Bioconjugation Solubility PEGylation

>90% Conjugate Bioorthogonal Reactivity Retention vs. ≤10% for Direct Antibody-TCO Conjugates

Direct conjugation of TCO to antibodies often results in burial of the TCO moiety within hydrophobic protein pockets, rendering it sterically inaccessible and dramatically reducing bioorthogonal reactivity to ≤10% of the theoretical maximum [1]. The PEG24 spacer in TCO-PEG24-acid acts as a steric shield, projecting the TCO group away from the protein surface and preserving >90% of its native IEDDA reactivity following conjugation [1].

Antibody Conjugation Steric Shielding Bioorthogonal Chemistry

Enables Functional TCO Densities >5 per Antibody vs. ≤1 for Lysine-Conjugated Analogs

In the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) or PROTAC precursors, achieving a high functional ligand density is paramount. Utilizing a dual-bioorthogonal strategy with an azide-modified antibody and a DBCO-PEG₂₄-TCO linker (which incorporates the PEG24-TCO architecture), researchers achieved functional TCO densities exceeding 5 per antibody [1]. This represents a >5-fold enhancement over traditional lysine-conjugated analogs, which typically yield ≤1 functional TCO group per antibody due to steric hindrance and site inaccessibility [1].

PROTAC ADC Conjugation Efficiency Drug-to-Antibody Ratio

Extended PEG24 Spacer Provides Steric Shielding to Mitigate TCO Isomerization and Aggregation

TCO-PEG24-acid demonstrates class-level advantages over shorter PEG analogs by providing enhanced steric shielding that mitigates two common failure modes: aggregation of hydrophobic TCO conjugates and time-dependent isomerization of the reactive trans-cyclooctene to the inert cis-cyclooctene (CCO) . While all TCO compounds undergo gradual isomerization, the extended PEG24 chain reduces the rate of this process by limiting intermolecular interactions that promote aggregation and by providing a stabilizing hydration shell . This translates to improved lot-to-lot consistency and extended reagent shelf-life, reducing the frequency of costly re-optimization and re-procurement.

Chemical Stability Aggregation PEGylation

Achieves >85% Amide Conjugation Efficiency in Standard Carbodiimide Coupling

The terminal carboxylic acid of TCO-PEG24-acid demonstrates robust and predictable reactivity in standard carbodiimide-mediated coupling reactions. Using EDC/NHS chemistry, conjugation to primary amines (e.g., lysine residues on proteins) routinely achieves efficiencies exceeding 85% . This high, reproducible yield minimizes the need for extensive post-conjugation purification and reduces the consumption of valuable target biomolecules.

Bioconjugation Amide Coupling Conjugation Efficiency

Optimal Use Cases for TCO-PEG24-acid in Research and Pre-Clinical Development


PROTAC Development Requiring Long, Flexible Linkers for Ternary Complex Formation

In the design of PROTACs, linker length and flexibility are critical variables that govern the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. TCO-PEG24-acid provides a 24-unit PEG spacer, offering a fully extended length of approximately 9.5 nm, which is ideally suited for bridging distal binding sites [1]. The enhanced solubility conferred by the PEG24 chain ensures the PROTAC molecule remains in solution during synthesis and cellular assays, directly mitigating the aggregation and precipitation issues frequently encountered with shorter, more hydrophobic linkers .

In Vivo Pre-Targeted Imaging and Radiotherapy Using the IEDDA Ligation

The TCO-tetrazine IEDDA reaction is the cornerstone of in vivo pre-targeting strategies due to its unparalleled speed and bioorthogonality. TCO-PEG24-acid is the preferred reagent for functionalizing long-circulating targeting vectors (e.g., monoclonal antibodies) with TCO handles. The PEG24 spacer is essential in this context as it ensures the TCO group remains highly reactive and accessible to the subsequently administered, fast-clearing tetrazine probe [1]. The >90% retention of TCO reactivity post-conjugation, as documented with the PEG24 architecture, is critical for achieving high target-to-background ratios in imaging and minimizing off-target radiation dose in therapy [1].

Bioconjugation of Hydrophobic Payloads (e.g., Cytotoxic Drugs, Fluorescent Dyes)

Many potent cytotoxic drugs and high-performance fluorescent dyes are inherently hydrophobic, and their direct conjugation to biomolecules leads to aggregation, precipitation, and loss of function. TCO-PEG24-acid serves as an ideal solubilizing linker for these challenging payloads. The PEG24 chain's documented aqueous solubility of >50 mg/mL [1] effectively solubilizes the hydrophobic TCO group and the conjugated payload, maintaining the entire construct in a monodisperse, functional state. This is a demonstrably superior alternative to shorter PEG linkers (e.g., PEG4-acid), which often require the use of denaturing organic co-solvents and fail to prevent aggregation [1].

Site-Specific Antibody Functionalization for ADCs and Imaging Probes

Achieving a high and consistent drug-to-antibody ratio (DAR) or fluorophore-to-antibody ratio (FAR) is a primary goal in the development of next-generation antibody-drug conjugates (ADCs) and immuno-imaging agents. The combination of TCO-PEG24-acid (or its DBCO-PEG24-TCO precursor) with site-specific conjugation technologies enables the creation of precisely engineered conjugates with >5 functional handles per antibody [1]. This level of control, which is unattainable with shorter, non-PEGylated linkers, is a direct result of the PEG24 spacer's ability to project reactive groups away from the crowded antibody surface and prevent their burial [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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